24-Methylenecycloartanol acetate
CAS No.: 1259-94-5
Cat. No.: VC0224003
Molecular Formula: C33H54O2
Molecular Weight: 482.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1259-94-5 |
|---|---|
| Molecular Formula | C33H54O2 |
| Molecular Weight | 482.8 g/mol |
| IUPAC Name | [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |
| Standard InChI | InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23-,25-,26+,27+,28+,30-,31+,32-,33+/m1/s1 |
| SMILES | CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C |
| Canonical SMILES | CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
24-Methylenecycloartanol acetate (C33H54O2) is a cycloartane-type triterpene with a molecular weight of 482.8 g/mol . The compound features a characteristic cyclopropane ring system that distinguishes cycloartane triterpenes from other triterpene classes. Its chemical structure includes an acetate moiety attached to the triterpene skeleton at the C-3 position.
Chemical Identifiers
The compound has several chemical identifiers and synonyms as documented in chemical databases:
| Parameter | Information |
|---|---|
| PubChem CID | 13151740 |
| CAS Number | 1259-94-5 |
| Molecular Formula | C33H54O2 |
| Molecular Weight | 482.8 g/mol |
| IUPAC Name | [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |
| Other Identifiers | Nikkaji Number: J131.895K, Wikidata: Q104949372 |
Table 1: Chemical identifiers of 24-Methylenecycloartanol acetate
Synonyms
The compound is known by several synonyms in scientific literature:
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24-Methylenecycloartanol acetate
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24-Methylenecycloartanyl acetate
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9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)-
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24-Methylene-9,19-cyclolanostan-3-yl acetate
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1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa
Natural Occurrence
24-Methylenecycloartanol acetate has been identified in various plant species and tissues, with particularly high concentrations observed in certain plant latexes.
Plant Sources
The compound has been reported in several plant species:
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Goniophlebium niponicum (a fern species)
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Zea mays (corn/maize)
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Euphorbia species (latex-producing plants)
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Rice bran
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Barley
Research on Euphorbia species has shown that 24-methylenecycloartanol acetate is more abundant in latexes than in other plant organs such as leaves and roots . It is one of several cycloartane analogues, including 24-methylenecycloartanone and its parent compound 24-methylenecycloartanol, that concentrate in plant latices.
Distribution in Plant Tissues
Studies have shown that 24-methylenecycloartanol acetate and related cycloartane triterpenes exhibit tissue-specific distribution patterns:
| Plant Tissue | Relative Abundance | Notes |
|---|---|---|
| Latex | High | Over eight times higher than in other tissues |
| Leaves | Low | - |
| Roots | Low | - |
| Seeds/Nuts | Variable | Present in rice bran, shea nuts |
Table 2: Distribution of 24-methylenecycloartanol acetate in different plant tissues
Biosynthesis and Metabolism
Biosynthetic Pathway
24-Methylenecycloartanol acetate is derived from the triterpene biosynthetic pathway. The parent compound, 24-methylenecycloartanol, is an intermediate in phytosterol biosynthesis in plants. The acetylation of 24-methylenecycloartanol at the C-3 position results in the formation of 24-methylenecycloartanol acetate.
Isomerization Reactions
Research has demonstrated that 24-methylenecycloartanol can undergo isomerization to form cyclobranol. This transformation involves the translocation of a double bond in the side carbon chain and occurs in the presence of hydrogen ions. Experimental studies have shown that this isomerization proceeds most efficiently when catalyzed by sulfuric acid in isopropyl alcohol as a solvent .
The isomerization reaction is significant because cyclobranol is found in some commercial oryzanols (derived from rice bran) but is absent in crude rice bran oil. This suggests that cyclobranol formation occurs during processing rather than being naturally present in the plant material .
Biological Activities
24-Methylenecycloartanol acetate has demonstrated several biological activities that make it a compound of interest for potential pharmaceutical and agricultural applications.
Role in Plant Defense Mechanisms
Research on plant latexes, particularly those from Euphorbia species, indicates that 24-methylenecycloartanol acetate may play a role in plant defense systems.
Studies have shown that latex-specific triterpenes, including 24-methylenecycloartanol acetate, form part of a multi-pronged defense system against pathogens. While polyisoprenes in latex create a physical barrier, cycloartanol compounds provide chemical protection, particularly against fungi that can eventually penetrate the rubber barrier .
The minimum inhibitory concentration (MIC) of the related compound 24-methylenecycloartanol against the fungus Botrytis cinerea was found to be in the range of 500-1000 μg/mL. While this concentration is relatively high, suggesting moderate antifungal activity, research indicates that the compound's effectiveness may be enhanced in its natural context within latex, where polyisoprene acts as a dispersive agent .
Analytical Methods for Detection and Quantification
Various analytical methods have been employed to detect, identify, and quantify 24-methylenecycloartanol acetate in plant extracts and other samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is commonly used for the analysis of 24-methylenecycloartanol acetate and related compounds. In studies of Euphorbia latex, the following GC-MS parameters have been used:
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Column: HP-5MS (30 m × 0.25 mm inner diameter, 0.25 μm film thickness)
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Temperature program: Initial 60°C, increased by 5°C/min to 300°C, held for 10 min
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Injector temperature: 320°C
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Split ratio: 10:1
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Carrier gas: Helium at 0.8 mL/min
High-Performance Thin Layer Chromatography (HPTLC)
HPTLC has been used to separate and detect 24-methylenecycloartanol acetate in plant extracts:
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Stationary phase: HPTLC silica gel plates (60 F254)
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Mobile phase: Toluene–ethyl acetate (8:2, v/v)
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Application: Samples applied as 6 mm bands
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Development: Automatic developer with 20 min saturation time and 37% humidity
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Detection: Direct Analysis in Real Time-Mass Spectrometry (DART-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been employed to confirm the structure of 24-methylenecycloartanol acetate and related compounds. The cyclopropane moiety present in cycloartanol structures produces characteristic signals:
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Two doublets at δ 0.55 (d, J = 4.0 Hz) and δ 0.35 (d, J = 4.0 Hz) assigned to the 19-endo and 19-exo protons, respectively
Mass Spectrometry
Mass spectrometry has been used to identify 24-methylenecycloartanol acetate in various samples. Characteristic mass fragments include:
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Molecular ion [M+H]+ at m/z 483
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Fragment ions that help distinguish it from other triterpene acetates
Research Applications
Plant Metabolomics Studies
24-Methylenecycloartanol acetate has been studied as part of plant metabolomic analyses, particularly in investigations of:
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Geographical and inter-species variations in latex composition
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Triterpene alcohol and fatty acid composition of shea nuts from different African countries
Medicinal Plant Research
The compound has been identified in studies of medicinal plants and their bioactive constituents:
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Thai propolis research focusing on oral wound healing potential
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Bangladeshi medicinal plant extracts with inhibitory effects on various biological processes
Comparative Studies with Related Compounds
24-Methylenecycloartanol acetate is often studied alongside related triterpenes to understand structure-activity relationships and biosynthetic pathways.
| Compound | Structure Difference from 24-Methylenecycloartanol acetate | Occurrence |
|---|---|---|
| 24-Methylenecycloartanol | Parent compound (non-acetylated) | Rice bran, barley, Euphorbia latex |
| 24-Methylenecycloartanone | Oxidized at C-3 (ketone instead of acetate) | Euphorbia latex |
| Cyclobranol | Isomerization product with relocated double bond | Commercial oryzanols, processed rice bran oil |
| 24-Methylenecycloartanyl ferulate (24MCA-FA) | Ferulate ester instead of acetate | Rice bran, barley |
| 24-Methylenecycloartanyl caffeate (24MCA-CA) | Caffeate ester instead of acetate | Barley |
Table 3: Comparison of 24-Methylenecycloartanol acetate with related compounds
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